molecular formula C24H18N2O5 B11518055 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11518055
M. Wt: 414.4 g/mol
InChI Key: RKBZFABXHLBNGX-XDOYNYLZSA-N
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Description

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, benzodioxol, pyridine, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a benzyl derivative.

Scientific Research Applications

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of benzoyl, benzodioxol, pyridine, and pyrrolone moieties, which confer specific chemical and biological properties. Its ability to interact with tubulin and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

(4Z)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18N2O5/c27-22(16-6-2-1-3-7-16)20-21(17-8-9-18-19(11-17)31-14-30-18)26(24(29)23(20)28)13-15-5-4-10-25-12-15/h1-12,21,27H,13-14H2/b22-20-

InChI Key

RKBZFABXHLBNGX-XDOYNYLZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3/C(=C(\C4=CC=CC=C4)/O)/C(=O)C(=O)N3CC5=CN=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CC5=CN=CC=C5

Origin of Product

United States

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